Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate is a bicyclic organic compound featuring a four-membered azetidine ring substituted with a 5-fluoropyridin-2-yl group and protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility and stability during synthetic processes, while the fluoropyridine moiety introduces electronic and steric effects critical for molecular interactions in medicinal chemistry. This compound is a versatile intermediate in drug discovery, particularly for targeting central nervous system disorders and kinase inhibitors, owing to its balanced lipophilicity and hydrogen-bonding capabilities .
Properties
CAS No. |
1356109-35-7 |
|---|---|
Molecular Formula |
C13H17FN2O2 |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)11-5-4-10(14)6-15-11/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
LVJXXNZRDHJVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 5-fluoropyridine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogous tert-butyl azetidine-1-carboxylate derivatives:
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s fluoropyridine group moderately reduces LogP compared to non-polar substituents (e.g., phenyl in ), but its tert-butyl group maintains hydrophobicity. Derivatives with 2-oxoethyl (LogP ≈ 1.8) or hydroxymethyl (LogP ≈ 1.5) are more polar than the target (estimated LogP ≈ 2.2) .
- Metabolic Stability : Fluorine in the pyridine ring (target) and azetidine (e.g., ) both mitigate oxidative metabolism, but pyridine’s electron-withdrawing effect may enhance enzymatic resistance compared to aliphatic fluorine.
Biological Activity
Tert-butyl 3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a detailed overview of its biological activity, synthesis, and the implications for drug development.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
It contains a tert-butyl group, a carboxylate moiety, and a fluoropyridine substituent at the 5-position of the pyridine ring. The azetidine ring adds to its pharmacological profile by potentially influencing its interaction with biological targets.
The mechanism of action for this compound involves its interaction with various biological receptors and enzymes. The azetidine and fluoropyridinyl groups facilitate binding to specific targets, thereby modulating their activity and influencing downstream signaling pathways critical for therapeutic effects.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent. Further studies are needed to elucidate its effectiveness against specific cancer types.
- Enzyme Inhibition : It acts as a pharmacophore in drug design, potentially interacting with various enzymes involved in metabolic pathways, which could lead to the development of novel therapeutic agents .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and the presence of the azetidine moiety. A comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate | Similar azetidine structure but with a fluorine at the 6-position | Potential enzyme inhibitor |
| Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate | Contains an amino group | Enhanced binding affinity |
| Tert-butyl (2-chloro-4-fluoropyridin-3-yl)carbamate | Features a chloro substituent | Investigated for anti-inflammatory properties |
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Anticancer Studies : A study demonstrated that this compound inhibited proliferation in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Enzyme Interaction Studies : Research focused on the binding affinities of this compound to specific enzymes, revealing promising results that could lead to new therapeutic strategies targeting metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
